![molecular formula C24H19N3O6S B14733273 7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid CAS No. 6968-29-2](/img/structure/B14733273.png)
7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid is a complex organic compound with a molecular formula of C24H19N3O6S This compound is known for its unique structural features, which include an aminophenyl group, a carbamoyl group, and a sulfonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-aminobenzoic acid with benzoyl chloride to form 4-[(4-aminophenyl)carbamoyl]benzoic acid. This intermediate is then coupled with 4-hydroxynaphthalene-2-sulfonic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and reaction time. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitro group results in the formation of amines.
Applications De Recherche Scientifique
7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminobenzoic acid: Shares the aminophenyl group but lacks the complex structure of the target compound.
Benzoyl chloride: Used as a precursor in the synthesis but lacks the sulfonic acid group.
4-Hydroxynaphthalene-2-sulfonic acid: Contains the sulfonic acid group but lacks the aminophenyl and carbamoyl groups.
Uniqueness
Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts .
Propriétés
Numéro CAS |
6968-29-2 |
|---|---|
Formule moléculaire |
C24H19N3O6S |
Poids moléculaire |
477.5 g/mol |
Nom IUPAC |
7-[[4-[(4-aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C24H19N3O6S/c25-17-5-7-18(8-6-17)26-23(29)14-1-3-15(4-2-14)24(30)27-19-9-10-21-16(11-19)12-20(13-22(21)28)34(31,32)33/h1-13,28H,25H2,(H,26,29)(H,27,30)(H,31,32,33) |
Clé InChI |
BJGRUKRKEJXWKT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)C(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


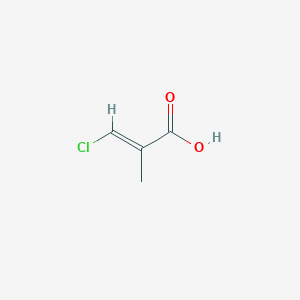
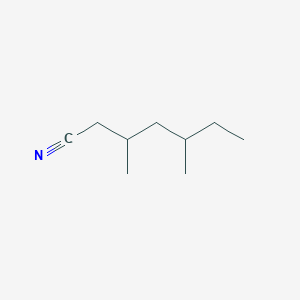
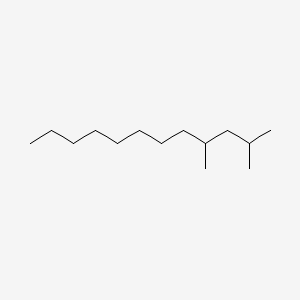



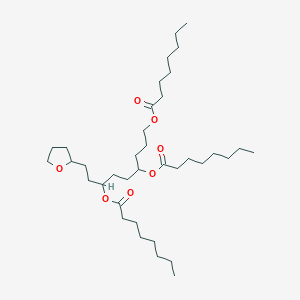
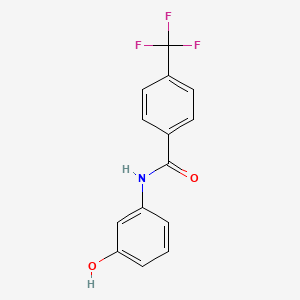
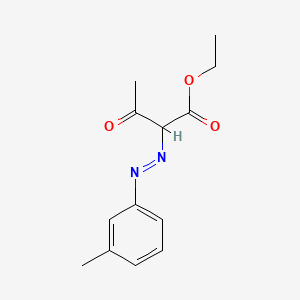
![(1E)-3-Phenyl-1-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14733222.png)
![7,9-Dimethyl-6,10-dioxaspiro[4.5]decane](/img/structure/B14733228.png)
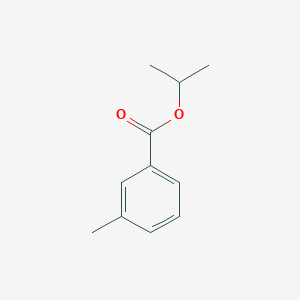
![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)
